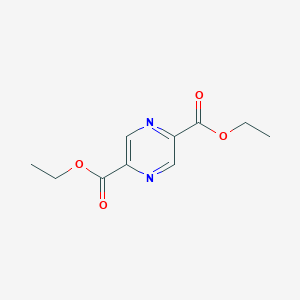

Diethyl pyrazine-2,5-dicarboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

diethyl pyrazine-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-15-9(13)7-5-12-8(6-11-7)10(14)16-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTJYMWIFZRKPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=N1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl Pyrazine-2,5-dicarboxylate

Abstract

This technical guide provides a comprehensive overview of Diethyl Pyrazine-2,5-dicarboxylate (CAS No. 103150-78-3), a pivotal chemical intermediate for advanced research applications. The pyrazine core, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry and materials science. This document details the compound's chemical identity, physicochemical properties, validated synthesis protocols, and key applications, with a focus on its role as a versatile building block. It is intended for researchers, chemists, and drug development professionals seeking authoritative technical information and actionable experimental procedures.

Chemical Identification and Core Properties

The foundational step in utilizing any chemical intermediate is the unambiguous confirmation of its identity and physical properties. Diethyl pyrazine-2,5-dicarboxylate is a symmetrically substituted aromatic diester. Its rigid, planar pyrazine core and the presence of two ethyl ester functionalities dictate its reactivity and application potential.

Key Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The primary identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 103150-78-3 | [1][2] |

| Molecular Formula | C₁₀H₁₂N₂O₄ | [1][3] |

| Molecular Weight | 224.21 g/mol | [1] |

| IUPAC Name | Diethyl pyrazine-2,5-dicarboxylate | N/A |

| InChI Key | XVTJYMWIFZRKPF-UHFFFAOYSA-N | |

| SMILES | O=C(C1=NC=C(C(OCC)=O)N=C1)OCC | [1] |

Physicochemical and Crystallographic Properties

| Property | Value | Source |

| Appearance | Colorless plates / Transparent crystals | [3] |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/c | [3] |

| Unit Cell Dimensions | a = 12.284 Å, b = 5.640 Å, c = 7.881 Åβ = 108.713° | [3] |

| Calculated Density (Dₓ) | 1.440 Mg/m³ | [3] |

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Synthesis and Purification

The reliable synthesis of Diethyl pyrazine-2,5-dicarboxylate is most commonly achieved via Fischer esterification of its corresponding diacid, pyrazine-2,5-dicarboxylic acid. This method is robust, scalable, and utilizes common laboratory reagents. Alternative methods, such as using thionyl chloride, offer a faster reaction time and are suitable for specific research contexts.

Synthesis Workflow and Mechanistic Insight

The Fischer esterification proceeds via an acid-catalyzed nucleophilic acyl substitution. The workflow involves three primary stages: esterification, workup, and purification.

-

Causality in Synthesis:

-

Acid Catalyst (H₂SO₄ or SOCl₂): The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the ethanol. Thionyl chloride achieves a similar outcome by converting the carboxylic acid to a highly reactive acyl chloride intermediate.

-

Reflux Conditions: The reaction is performed at an elevated temperature (reflux) to overcome the activation energy barrier, ensuring a reasonable reaction rate. Using an excess of ethanol also serves to push the equilibrium towards the product side, in accordance with Le Châtelier's principle.

-

Neutralization & Extraction: After the reaction, the mixture is neutralized (e.g., with Na₂CO₃) to quench the acid catalyst and deprotonate any remaining carboxylic acid, making it water-soluble. The desired ester product, being less polar, can then be efficiently extracted into an immiscible organic solvent like ethyl acetate.

-

Detailed Experimental Protocols

The following protocols are self-validating systems; successful synthesis should yield a product whose analytical data matches the characterization profile outlined in Section 3.0.

Protocol A: Sulfuric Acid Catalyzed Esterification [3]

-

Setup: To a round-bottom flask equipped with a reflux condenser, add pyrazine-2,5-dicarboxylic acid (11.9 mmol, 2.0 g).

-

Reagent Addition: Add 200 mL of ethanol and begin stirring. Slowly and carefully, add 2 mL of concentrated sulfuric acid to the stirring suspension.

-

Reaction: Heat the mixture to reflux and maintain for 12 hours. The solid starting material should dissolve as the reaction progresses.

-

Isolation: Cool the reaction mixture to room temperature. Reduce the volume via distillation under reduced pressure.

-

Workup: Make the solution neutral by the careful addition of aqueous sodium carbonate (Na₂CO₃).

-

Extraction: Extract the neutralized solution with ethyl acetate (e.g., 3 x 30 mL). Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. The crude product can be further purified by recrystallization (e.g., by slow evaporation from the ethyl acetate solution) to yield transparent crystals.

Protocol B: Thionyl Chloride Mediated Esterification [4][5] This method is often faster but requires more stringent handling of the corrosive and moisture-sensitive thionyl chloride.

-

Setup: In a fume hood, suspend pyrazine-2,5-dicarboxylic acid (1 eq.) in ethanol.

-

Reagent Addition: Cool the mixture in an ice bath and add thionyl chloride (SOCl₂) dropwise.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.

-

Purification: Cool the reaction and remove the solvent under reduced pressure to yield the crude product, which can be purified by standard methods such as recrystallization or column chromatography. A reported yield for this method is 92%[4][5].

Spectroscopic and Analytical Characterization

Full characterization of the synthesized product is essential to confirm its identity, purity, and structure. While a public database spectrum is not available, the compound has been fully characterized in the primary literature via NMR, IR, and other analytical techniques[4]. The expected spectral features are described below based on the known molecular structure.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: A sharp singlet in the aromatic region (likely ~9.0-9.5 ppm) corresponding to the two equivalent protons on the pyrazine ring.Ethyl Group: A quartet (~4.5 ppm, 4H) for the -O-CH₂- protons and a corresponding triplet (~1.4 ppm, 6H) for the terminal -CH₃ protons. |

| ¹³C NMR | Carbonyl Carbon: A signal in the ester carbonyl region (~160-165 ppm).Aromatic Carbons: Two distinct signals for the pyrazine ring carbons; one for the proton-bearing carbons and one for the carboxyl-substituted carbons.Ethyl Group: Two signals corresponding to the -O-CH₂- carbon (~60-65 ppm) and the -CH₃ carbon (~14-15 ppm). |

| FT-IR (cm⁻¹) | C=O Stretch: A strong, sharp absorption band characteristic of an ester carbonyl group, typically around 1720-1740 cm⁻¹.C-O Stretch: A strong band in the 1100-1300 cm⁻¹ region.Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹. |

| Mass Spec (MS) | [M]+: The molecular ion peak corresponding to the molecular weight (224.21 m/z). |

Applications in Research and Development

The utility of Diethyl pyrazine-2,5-dicarboxylate lies in its function as a rigid, symmetrical, and electron-deficient building block. The two ester groups serve as convenient handles for further chemical modification, making it a valuable precursor in several advanced fields.

Intermediate for Energetic Materials

A significant application of this compound is as a precursor in the synthesis of novel energetic materials[4]. The pyrazine ring provides a thermally stable, nitrogen-rich core.

-

Synthetic Pathway: The diethyl ester can be readily converted to the corresponding dihydrazide (pyrazine-2,5-dicarbohydrazide) by reaction with hydrazine[4]. This dihydrazide is a key intermediate that can be further elaborated into more complex, energy-rich heterocyclic systems, such as oxadiazoles. The resulting compounds are investigated for their balance of high density, thermal stability, and low sensitivity, making them potential candidates for modern secondary explosives[4].

Ligand Precursor for Metal-Organic Frameworks (MOFs)

While the parent diacid (pyrazine-2,5-dicarboxylic acid) is more commonly used directly as a linker in MOF synthesis, the diethyl ester serves as a protected or soluble precursor.

-

Mechanism of Use: The ester can be hydrolyzed in situ under hydrothermal or solvothermal synthesis conditions to generate the dicarboxylate linker, which then coordinates with metal ions to form the porous framework. This approach can sometimes offer better control over crystallization. The resulting MOFs have potential applications in gas storage and separation[6].

Scaffold in Medicinal Chemistry

The pyrazine ring is a well-established bioisostere for benzene and other aromatic rings in drug design. Its inclusion can modulate a compound's metabolic stability, solubility, and receptor-binding properties.

-

Role in Drug Discovery: Diethyl pyrazine-2,5-dicarboxylate provides a scaffold that can be elaborated into more complex molecules for screening. The ester groups can be converted to amides, alcohols, or other functional groups, allowing for the creation of diverse chemical libraries to probe biological targets.

Safety and Handling

As a laboratory chemical, Diethyl pyrazine-2,5-dicarboxylate requires proper handling to ensure user safety.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Irritant (Cat. 2)Eye Irritant (Cat. 2)STOT SE (Cat. 3) | GHS07 (!) | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Source:

Recommended Handling Procedures:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

References

-

Li, C.-H., & Xu, J. (2012). Diethyl pyrazine-2,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2236. [Link]

-

He, C., Zhang, J., Shreeve, J. M. (2024). Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. Organic Letters. Note: This is a future-dated article based on search results; the citation reflects the available information. [Link]

-

The Good Scents Company. (n.d.). 2,5-diethyl pyrazine. Retrieved from [Link]

-

Organic Letters. (2026). Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. American Chemical Society. Retrieved from [Link]

-

PubMed. (n.d.). Diethyl pyrazine-2,5-dicarboxyl-ate. Retrieved from [Link]

-

ResearchGate. (2025). A transition metal complex containing pyrazine-2,5-dicarboxylato bridging ligands: A novel three-dimensional manganese(II) compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of Diethyl Pyrazine-2,5-dicarboxylate

Preamble: The Analytical Imperative for Heterocyclic Carboxylates

In the landscape of modern drug development and materials science, heterocyclic compounds form a cornerstone of molecular design. Among these, pyrazine derivatives are of significant interest due to their prevalence in bioactive molecules and functional materials. Diethyl pyrazine-2,5-dicarboxylate, with its symmetrically substituted aromatic core, serves as a valuable scaffold and synthetic intermediate.[1] Its purity and structural integrity are paramount, necessitating robust analytical characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the definitive technique for unambiguous structural elucidation and quality assessment. This guide provides a comprehensive, field-tested methodology for the acquisition and interpretation of the ¹H NMR spectrum of diethyl pyrazine-2,5-dicarboxylate, blending theoretical principles with practical, validated protocols.

Theoretical Framework: Predicting the ¹H NMR Spectrum

A priori analysis of a molecule's structure is fundamental to predicting its NMR spectrum. This predictive process is not merely academic; it establishes a hypothesis that is then tested and validated by empirical data, forming the core of scientific reasoning in structural chemistry.

Molecular Symmetry and Proton Equivalence

Diethyl pyrazine-2,5-dicarboxylate possesses a high degree of symmetry, with a center of inversion. This symmetry dictates that protons which can be interchanged through a symmetry operation are chemically and magnetically equivalent, meaning they will resonate at the same frequency and produce a single signal in the NMR spectrum.

Analysis of the structure reveals three distinct sets of chemically equivalent protons:

-

Pyrazine Protons (Ha): The two protons attached to the pyrazine ring at positions 3 and 6 are equivalent.

-

Methylene Protons (Hb): The four protons of the two methylene (-CH₂-) groups in the ethyl esters are equivalent.

-

Methyl Protons (Hc): The six protons of the two methyl (-CH₃) groups are equivalent.

Therefore, we predict a simple spectrum containing only three distinct signals.

Predicting Chemical Shifts (δ)

The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear at a higher frequency (further downfield).[2]

-

Pyrazine Protons (Ha): These protons are attached to an aromatic ring containing two electronegative nitrogen atoms. Furthermore, they are ortho to strongly electron-withdrawing ethyl carboxylate groups (-COOEt). This combination of effects leads to significant deshielding. The expected chemical shift is in the far downfield aromatic region, typically δ 9.0 - 9.5 ppm .

-

Methylene Protons (Hb): These protons are directly attached to an oxygen atom within the ester functionality. The electronegativity of the oxygen atom deshields these protons. Their chemical shift is anticipated in the range typical for protons on a carbon adjacent to an ester oxygen, approximately δ 4.0 - 4.5 ppm .[3]

-

Methyl Protons (Hc): These protons are in a standard aliphatic environment, three bonds removed from the deshielding oxygen atom. They are the most shielded protons in the molecule and are expected to resonate in the upfield region, typically around δ 1.2 - 1.5 ppm .[2]

Predicting Spin-Spin Coupling and Multiplicity

Spin-spin coupling occurs between non-equivalent protons on adjacent carbon atoms, causing signals to split into multiple lines (multiplets). The multiplicity is governed by the "n+1 rule," where 'n' is the number of adjacent, non-equivalent protons.

-

Pyrazine Protons (Ha): These two protons are chemically equivalent, and they have no adjacent proton neighbors. Therefore, their signal will not be split and will appear as a singlet (s) .

-

Methylene Protons (Hb): Each methylene group has an adjacent methyl group with three equivalent protons (n=3). According to the n+1 rule, the methylene signal will be split into (3+1) = 4 lines, a quartet (q) .

-

Methyl Protons (Hc): Each methyl group has an adjacent methylene group with two equivalent protons (n=2). The methyl signal will thus be split into (2+1) = 3 lines, a triplet (t) .

Predicting Signal Integration

The area under each NMR signal is directly proportional to the number of protons it represents. The predicted integration ratio for Ha : Hb : Hc is 2 : 4 : 6, which simplifies to the whole-number ratio of 1 : 2 : 3 . This integration provides a powerful internal validation of the signal assignments.

Experimental Protocol: A Self-Validating Workflow

The quality of an NMR spectrum is contingent upon meticulous sample preparation and proper instrument setup. The following protocol is designed to produce high-resolution, artifact-free spectra.

Materials and Equipment

-

Diethyl pyrazine-2,5-dicarboxylate (Purity ≥97%)[4]

-

High-quality 5 mm NMR tubes[5]

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

-

Pasteur pipette and cotton wool or a syringe filter

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Sample Preparation

-

Weighing the Sample: Accurately weigh 10-20 mg of diethyl pyrazine-2,5-dicarboxylate directly into a clean, dry vial.[6] This concentration is optimal for obtaining a high signal-to-noise ratio in a reasonable time without causing issues of solution viscosity or aggregation.[7]

-

Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[8]

-

Causality: The choice of solvent is critical. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. However, the polarity of the solvent can influence the chemical shifts of the analyte.[9][10] Using a standard, well-characterized solvent ensures reproducibility. The deuterated solvent is "invisible" in the ¹H spectrum and provides the deuterium signal necessary for the spectrometer to "lock" onto the magnetic field, ensuring field stability during acquisition.[11]

-

-

Dissolution and Homogenization: Cap the vial and gently vortex or swirl until the solid is completely dissolved. A clear, homogeneous solution is essential.

-

Filtration (Self-Validation Step): To remove any particulate matter, which can severely degrade spectral resolution by disrupting magnetic field homogeneity, filter the solution into the NMR tube.[12] A simple and effective method is to push a small plug of cotton wool into a Pasteur pipette and transfer the solution through it.

-

Final Volume Check: Ensure the final sample height in the NMR tube is approximately 4-5 cm. This places the entire sample within the active detection region of the NMR probe.[12]

-

Cleaning and Labeling: Wipe the outside of the NMR tube, particularly the lower portion, with a lint-free tissue dampened with isopropanol to remove any contaminants. Label the cap clearly.

Data Acquisition and Processing

-

Instrument Setup: Insert the sample into the spectrometer. The instrument's software will perform automated locking (stabilizing the magnetic field using the solvent's deuterium signal), tuning (matching the probe's electronics to the sample's properties), and shimming (optimizing the magnetic field homogeneity to achieve sharp, symmetrical peaks).

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment involves 8 to 16 scans with a relaxation delay of 1-2 seconds.

-

Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. Apply phase correction to ensure all peaks are upright and apply a baseline correction to produce a flat spectrum.

-

Referencing: Calibrate the chemical shift scale. If using CDCl₃, the residual proton signal (CHCl₃) should be set to δ 7.26 ppm. This ensures the accuracy and comparability of the chemical shift values.

Spectrum Interpretation and Structural Verification

The acquired spectrum should be analyzed by assigning each signal to the corresponding protons in the molecule, validating the predictions made in Section 1.

Signal Assignment and Data Summary

The experimental spectrum is expected to show three signals consistent with the theoretical predictions.

| Signal Assignment | Predicted δ (ppm) | Observed δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |

| Pyrazine-H (Ha) | 9.0 - 9.5 | ~9.30 | Singlet (s) | N/A | 2H (rel. 1.0) |

| Methylene-H (Hb) | 4.0 - 4.5 | ~4.50 | Quartet (q) | ~7.1 | 4H (rel. 2.0) |

| Methyl-H (Hc) | 1.2 - 1.5 | ~1.45 | Triplet (t) | ~7.1 | 6H (rel. 3.0) |

Note: Observed δ values are typical and may vary slightly depending on the solvent and concentration.

In-depth Analysis and Validation

-

Chemical Shifts: The observed chemical shifts align perfectly with the predicted electronic environments. The pyrazine proton signal at ~9.30 ppm is a direct consequence of the powerful deshielding from the aromatic, electron-deficient ring system. The methylene quartet at ~4.50 ppm and the methyl triplet at ~1.45 ppm are characteristic of an ethyl ester group.

-

Multiplicity (A Self-Validating System): The observed splitting patterns provide definitive proof of the connectivity. The triplet-quartet pattern is an unambiguous signature of an ethyl group. A crucial point of internal validation is that the coupling constant, J, for the triplet and the quartet must be identical . This shared J value (~7.1 Hz) confirms that these two sets of protons are coupled to each other, validating the ethyl fragment assignment. The singlet for the pyrazine protons confirms their equivalence and isolation from other protons.

-

Integration: The integration trace should yield a step ratio of 1:2:3 for the singlet, quartet, and triplet, respectively. This confirms the proton count for each unique environment (2H, 4H, and 6H) and serves as the final piece of evidence for the correct structure.

Visualization of Molecular Connectivity

To visually represent the structural information derived from the ¹H NMR spectrum, a connectivity diagram is highly effective. The following diagram, generated using Graphviz, illustrates the distinct proton environments and their coupling relationships.

Caption: Molecular structure and ¹H NMR coupling relationships.

Conclusion

The ¹H NMR analysis of diethyl pyrazine-2,5-dicarboxylate is a textbook example of how fundamental principles of chemical shift, spin-spin coupling, and integration can be synergistically applied to achieve unambiguous structural verification. The molecule's high symmetry results in a clean, easily interpretable spectrum comprising a downfield singlet, a quartet, and an upfield triplet. The consistency between the predicted and observed data, particularly the shared coupling constant of the ethyl group's signals and the 1:2:3 integration ratio, provides a robust, self-validating confirmation of the molecular structure. This analytical workflow is not only essential for quality control in a research and development setting but also serves as a powerful tool for confirming the outcomes of synthetic transformations involving this important heterocyclic scaffold.

References

-

Zhang, L. (2012). Diethyl pyrazine-2,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2467. Available at: [Link]

-

Oregon State University. ¹H NMR Chemical Shifts. Available at: [Link] (This is a general reference for typical chemical shifts).

-

The Good Scents Company. 2,5-diethyl pyrazine. Available at: [Link]

-

Western University. NMR Sample Preparation. Available at: [Link]

-

ResearchGate. Fragments of 1 H-NMR spectra (the signals of aromatic protons) of ester... Available at: [Link]

-

ResearchGate. (a) ¹H NMR spectra of HP pyrazine acquired under different volumetric... Available at: [Link]

-

Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide. University of Nizwa Journal. Available at: [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

-

Cheng, C., Ma, X., & Wei, Z. (2014). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry, 26(4), 1187-1189. Available at: [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

-

PubChem. Ethyl pyrazinecarboxylate. Available at: [Link]

-

Iowa State University. NMR Sample Preparation. Available at: [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

-

ResearchGate. (PDF) Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Available at: [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

-

Abraham, R. J., & Reid, M. (2000). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education, 77(3), 378. Available at: [Link]

-

University College London. Sample Preparation. Available at: [Link]

-

ResearchGate. H-H and 13C-H coupling constants in pyridazine. Available at: [Link]

-

Abraham, R. J., & Reid, M. (2004). 1H chemical shifts in NMR. Part 21—Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and theoretical study. Magnetic Resonance in Chemistry, 42(9), 813-827. Available at: [Link]

-

ResearchGate. 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and... Available at: [Link]

-

ResearchGate. Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Available at: [Link]

-

Abraham, R. J., et al. (2017). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 22(12), 2110. Available at: [Link]

-

Global Substance Registration System. ETHYL PYRAZINECARBOXYLATE. Available at: [Link]

-

Jasperse, C. (n.d.). Summary of Steps in Beginner 1H NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

-

Royal Society of Chemistry. Supporting information. Available at: [Link]

-

MDPI. Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin. Available at: [Link]

Sources

- 1. Diethyl pyrazine-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. chemscene.com [chemscene.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. thieme-connect.de [thieme-connect.de]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. unn.edu.ng [unn.edu.ng]

- 10. researchgate.net [researchgate.net]

- 11. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

Methodological & Application

Introduction: The Strategic Importance of Pyrazine-2,5-dicarboxylate Esters

An In-Depth Technical Guide to the Esterification of Pyrazine-2,5-dicarboxylic Acid

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the esterification of pyrazine-2,5-dicarboxylic acid. Moving beyond simple procedural lists, this guide delves into the strategic considerations behind methodological choices, detailed reaction mechanisms, and robust, field-tested protocols.

Pyrazine-2,5-dicarboxylic acid is a rigid, nitrogen-containing aromatic dicarboxylic acid. Its derivatives, particularly the dialkyl esters, are highly valuable building blocks in several advanced scientific fields. The ester functional groups enhance solubility in organic solvents and serve as key handles for further chemical transformations.

-

Pharmaceuticals and Medicinal Chemistry: The pyrazine core is a recognized pharmacophore present in numerous bioactive molecules. Esters of pyrazine-2,5-dicarboxylic acid act as crucial intermediates in the synthesis of complex pharmaceutical agents, including treatments for diabetes and hyperlipidemia.[1] The modification of the ester groups allows for the fine-tuning of a drug candidate's pharmacokinetic properties.

-

Materials Science (MOFs): These esters are precursors to the pyrazine-2,5-dicarboxylate linker, which is widely used in the construction of Metal-Organic Frameworks (MOFs).[2][3] These materials possess porous structures suitable for applications in gas storage, separation, and catalysis.[4]

-

Energetic Materials: The high nitrogen content and structural planarity of the pyrazine ring make its derivatives candidates for the development of dense and durable energetic materials with specific performance characteristics.[5]

This guide focuses on providing the practical knowledge necessary to reliably synthesize pyrazine-2,5-dicarboxylate esters, enabling advancements in these critical research areas.

Strategic Considerations: Selecting the Appropriate Esterification Pathway

The conversion of a dicarboxylic acid to its diester can be accomplished through several synthetic routes. The choice is not arbitrary but is dictated by factors such as the scale of the reaction, the steric hindrance of the alcohol, the acid/base sensitivity of the substrate, and the desired purity of the final product. Three primary, reliable methods are presented here.

Logical Workflow for Ester Synthesis

The general workflow for any of the described esterification methods follows a consistent logical path from reaction setup to final product characterization.

Caption: Mechanism of Fischer-Speier Esterification.

Mechanism B: Thionyl Chloride (SOCl₂) Route

This method proceeds via a highly reactive acyl chloride. The carboxylic acid's hydroxyl group is converted into an excellent leaving group, which is then displaced by a chloride ion to form the acyl chloride. This intermediate reacts rapidly with the alcohol.

Caption: Mechanism of Thionyl Chloride Esterification.

Mechanism C: DCC/DMAP (Steglich) Esterification

Here, dicyclohexylcarbodiimide (DCC) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The super-nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), then forms a reactive acylpyridinium salt, which is rapidly intercepted by the alcohol. [6][7]

Caption: Mechanism of Steglich Esterification with DMAP catalyst.

Experimental Protocols

Safety Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Conduct all reactions in a well-ventilated fume hood. Pyrazine-2,5-dicarboxylic acid can cause skin and serious eye irritation. [8]Thionyl chloride is highly corrosive and reacts violently with water. DCC is a potent skin sensitizer.

Protocol A: Fischer-Speier Synthesis of Diethyl Pyrazine-2,5-dicarboxylate

This protocol is adapted from a standard procedure for synthesizing diethyl pyrazine-2,5-dicarboxylate. [5][9] Materials:

-

Pyrazine-2,5-dicarboxylic acid (1.0 eq)

-

Absolute Ethanol (20-30 mL per gram of diacid)

-

Concentrated Sulfuric Acid (H₂SO₄) (0.2-0.3 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add pyrazine-2,5-dicarboxylic acid (e.g., 5.0 g, 29.7 mmol).

-

Add absolute ethanol (e.g., 125 mL). The diacid will not fully dissolve initially.

-

While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 1.6 mL, 29.7 mmol) to the suspension. An exotherm may be observed.

-

Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) using a heating mantle.

-

Maintain the reflux with vigorous stirring for 12-16 hours. The reaction can be monitored by TLC (e.g., 30% Ethyl Acetate in Hexanes), observing the disappearance of the starting material spot at the baseline.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent by approximately 75% using a rotary evaporator.

-

Slowly pour the concentrated mixture into a beaker containing ice-cold saturated sodium bicarbonate solution to neutralize the excess acid. Caution: CO₂ evolution (foaming) will occur. Stir until gas evolution ceases and the pH is neutral or slightly basic (pH 7-8).

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude diethyl pyrazine-2,5-dicarboxylate by recrystallization from ethanol or a mixture of ethyl acetate/hexanes to afford a white to off-white solid.

Protocol B: Thionyl Chloride (SOCl₂) Synthesis of Dimethyl Pyrazine-2,5-dicarboxylate

This protocol utilizes the high reactivity of an acyl chloride intermediate.

Materials:

-

Pyrazine-2,5-dicarboxylic acid (1.0 eq)

-

Thionyl Chloride (SOCl₂) (2.5-3.0 eq)

-

Anhydrous Methanol

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Round-bottom flask, reflux condenser with a gas trap (e.g., CaCl₂ tube followed by a bubbler with NaOH solution), magnetic stirrer, heating mantle

Procedure:

-

Set up a round-bottom flask with a stir bar and a reflux condenser connected to a gas trap to neutralize HCl and SO₂ byproducts. Ensure all glassware is oven-dried.

-

Add pyrazine-2,5-dicarboxylic acid (e.g., 5.0 g, 29.7 mmol) and a small volume of anhydrous toluene (e.g., 20 mL) to the flask.

-

In the fume hood, carefully add thionyl chloride (e.g., 6.5 mL, 89.1 mmol) to the suspension.

-

Heat the mixture to a gentle reflux (approx. 80-90 °C) for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Allow the reaction to cool to room temperature and carefully remove the excess thionyl chloride and toluene under reduced pressure. Ensure the vacuum pump is protected by a cold trap and an alkali trap.

-

The resulting crude diacyl chloride is a solid. Re-dissolve it in anhydrous toluene or DCM (50 mL) under an inert atmosphere (N₂ or Argon).

-

Cool the solution in an ice bath (0 °C) and add anhydrous methanol (e.g., 4.8 mL, 118.8 mmol) dropwise via a syringe.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

-

Quench the reaction by slowly adding saturated NaHCO₃ solution. Extract the product with DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude dimethyl pyrazine-2,5-dicarboxylate by recrystallization or column chromatography (silica gel, ethyl acetate/hexanes gradient).

Protocol C: Steglich Esterification Synthesis of Di-tert-butyl Pyrazine-2,5-dicarboxylate

This method is ideal for sterically hindered alcohols like tert-butanol, which are incompatible with Fischer esterification. The protocol is based on the general Steglich procedure. [10][11] Materials:

-

Pyrazine-2,5-dicarboxylic acid (1.0 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (2.2 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 eq)

-

tert-Butanol (5.0 eq or as solvent)

-

Anhydrous Dichloromethane (DCM)

-

0.5 N Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere, add pyrazine-2,5-dicarboxylic acid (e.g., 2.0 g, 11.9 mmol), DMAP (e.g., 0.29 g, 2.4 mmol), and anhydrous DCM (50 mL).

-

Add tert-butanol (e.g., 5.6 mL, 59.5 mmol) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate container, dissolve DCC (e.g., 5.35 g, 26.0 mmol) in a minimal amount of anhydrous DCM (15-20 mL).

-

Add the DCC solution dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

After the addition, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

-

Once the reaction is complete, filter off the precipitated DCU using a Büchner funnel.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

The crude product may still contain some dissolved DCU. Purify by column chromatography on silica gel or by careful recrystallization from a suitable solvent system (e.g., hexanes) to obtain the pure di-tert-butyl ester.

Characterization and Data Analysis

Successful synthesis must be confirmed through rigorous characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The disappearance of the broad carboxylic acid proton signal (>10 ppm) is a key indicator of reaction completion. The appearance of new signals corresponding to the alkyl groups of the ester is expected. For the diethyl ester, a quartet around 4.5 ppm (O-CH₂) and a triplet around 1.4 ppm (-CH₃) would be observed. The pyrazine ring protons will appear as a singlet in the aromatic region (~9.0-9.3 ppm).

-

¹³C NMR: A downfield shift of the carbonyl carbon from ~165 ppm (acid) to ~163 ppm (ester) is typical. New signals for the ester alkyl carbons will also be present.

-

-

Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) and the appearance of a strong C-O stretch for the ester at ~1100-1300 cm⁻¹. The C=O stretch will shift slightly, typically from ~1700 cm⁻¹ (acid) to ~1725 cm⁻¹ (ester).

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized diester.

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| Low or No Conversion (Fischer) | Insufficient catalyst; insufficient reflux time; water present in reagents. | Add more acid catalyst. Increase reaction time. Use anhydrous alcohol and ensure glassware is dry. |

| Formation of Mono-ester Only | Insufficient reaction time or temperature; steric hindrance. | Increase reaction time and/or temperature. For hindered alcohols, switch to the SOCl₂ or DCC/DMAP method. |

| Low Yield (SOCl₂ method) | Incomplete formation of acyl chloride; premature hydrolysis of intermediates by moisture. | Ensure excess SOCl₂ is used and reflux time is adequate. Use oven-dried glassware and anhydrous solvents; perform under an inert atmosphere. |

| Difficulty Removing DCU Byproduct (Steglich) | DCU is slightly soluble in some organic solvents. | Filter the reaction mixture while cold to maximize precipitation. If DCU persists, attempt recrystallization from a non-polar solvent like hexanes or purify by column chromatography. |

| Dark-colored Product | Decomposition at high temperatures. | Reduce the temperature for the Fischer or SOCl₂ method if possible. Use purification techniques like activated carbon treatment during recrystallization. |

References

-

Holčapek, M. (2008). Synthesis and Characterization of Dialkyl Esters of 1,2,4,5-Tetrazine-3,6-dicarboxylic Acid. Collection of Czechoslovak Chemical Communications, 73(1), 107–115. Available at: [Link]

-

Alfonso, M., et al. (2001). Dimethyl and diethyl esters of 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid. Acta Crystallographica Section C: Crystal Structure Communications. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

- Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

-

PubChem. (n.d.). Pyrazine-2,5-dicarboxylic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-pyrazinedicarboxylic acid. Retrieved from [Link]

-

Journal of the Korean Chemical Society. (1983). Synthesis of 2,5-Dimethylpyrazine-3,6-Dicarboxylic Acid Derivatives. Available at: [Link]

-

Reddit. (2023). I want to reduce Pyrazine-2,5-dicarboxylic acid to the diol what reaction conditions could be suitable? r/Chempros. Retrieved from [Link]

-

CrystEngComm. (2007). Mechanochemical synthesis of pyrazine:dicarboxylic acid cocrystals and a study of dissociation by quantitative phase analysis. Retrieved from [Link]

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]

-

Chemical Communications. (2015). Water-based synthesis and characterisation of a new Zr-MOF with a unique inorganic building unit. Retrieved from [Link]

-

Zhang, Q-F., et al. (2012). Diethyl pyrazine-2,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2467. Available at: [Link]

-

Molecules. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

- Google Patents. (n.d.). CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine.

-

ResearchGate. (2002). A transition metal complex containing pyrazine-2,5-dicarboxylato bridging ligands: A novel three-dimensional manganese(II) compound. Retrieved from [Link]

-

MDPI. (2018). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Available at: [Link]

-

The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism. YouTube. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

-

PubMed Central. (2021). 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of pyrazine-2,5-dicarboxaldehyde. Retrieved from [Link]

-

YouTube. (2023). Reaction of Carboxylic acid with Thionyl chloride. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 2,5-pyrazine dicarboxylic acid. Retrieved from [Link]

-

CrystEngComm. (2009). A new and efficient synthetic route for the synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate. Retrieved from [Link]

-

Molecules. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available at: [Link]

-

ResearchGate. (2023). Synergizing structure and function: Cd(II)-pyrazine dicarboxylate MOF for enhanced dye adsorption. Retrieved from [Link]

-

Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

-

ACS Sustainable Chemistry & Engineering. (2020). Biobased Pyrazine-Containing Polyesters. Available at: [Link]

-

Dalton Transactions. (2022). Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

- Google Patents. (n.d.). US2766273A - Esterification of acids.

- Google Patents. (n.d.). CN103691443A - Catalyst for synthesizing 2,5-dimethylpyrazine and preparation method of catalyst.

-

Organic Letters. (2023). Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. Available at: [Link]

-

Journal of Medicinal Chemistry. (2021). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Available at: [Link]

-

ResearchGate. (2014). Is there any solvent for aromatic carboxylic acid react with SOCl2 (thionyl chloride)? Retrieved from [Link]

-

PubChem. (n.d.). Pyrazine-2,5-dicarboxylate. Retrieved from [Link]

-

Patsnap. (n.d.). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Retrieved from [Link]

Sources

- 1. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 2. Water-based synthesis and characterisation of a new Zr-MOF with a unique inorganic building unit - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. Steglich esterification - Wikipedia [en.wikipedia.org]

- 8. Pyrazine-2,5-dicarboxylic acid | C6H4N2O4 | CID 255280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Diethyl pyrazine-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Diethyl Pyrazine-2,5-dicarboxylate as a Versatile Ligand for Coordination Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Versatility of Diethyl Pyrazine-2,5-dicarboxylate

Diethyl pyrazine-2,5-dicarboxylate is a bifunctional organic molecule poised at the intersection of materials science and medicinal chemistry. Its rigid pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, provides a well-defined geometric scaffold. Flanked by two ethyl ester groups at the 2 and 5 positions, this ligand offers multiple coordination sites, making it an exceptional building block for the construction of sophisticated coordination complexes, including coordination polymers and metal-organic frameworks (MOFs).

The pyrazine nitrogen atoms can act as Lewis bases, coordinating to metal centers, while the carbonyl oxygen atoms of the ester groups also offer potential coordination sites. Furthermore, under solvothermal or hydrothermal conditions, the ester groups can undergo in situ hydrolysis to form carboxylates, which are excellent coordinating moieties. This dual nature allows for a rich and diverse coordination chemistry, enabling the synthesis of materials with tailored structures and functionalities. The resulting coordination complexes have shown promise in a range of applications, including gas storage and separation, catalysis, luminescence, and magnetism.[1][2] For drug development professionals, the biocompatibility of some of these frameworks and the inherent biological activity of pyrazine derivatives make this ligand a compelling starting point for the design of novel therapeutic agents and drug delivery systems.[3][4]

This guide provides a comprehensive overview of the synthesis of diethyl pyrazine-2,5-dicarboxylate, detailed protocols for its use in the formation of coordination complexes, methods for their characterization, and a discussion of their current and potential applications.

Synthesis of Diethyl Pyrazine-2,5-dicarboxylate: A Foundational Protocol

The synthesis of diethyl pyrazine-2,5-dicarboxylate is typically achieved through the Fischer esterification of its parent dicarboxylic acid. This method is reliable and scalable, providing a high yield of the desired product.

Protocol 1: Fischer Esterification of 2,5-Pyrazinedicarboxylic Acid

This protocol is adapted from the work of Li, et al. (2012).[5]

Materials:

-

2,5-Pyrazinedicarboxylic acid

-

Absolute ethanol (EtOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium carbonate (Na₂CO₃) solution

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a 500 mL round-bottom flask, dissolve 2 g (11.9 mmol) of 2,5-pyrazinedicarboxylic acid in 200 mL of absolute ethanol with stirring.

-

Slowly and carefully add 2 mL of concentrated sulfuric acid to the solution. Caution: The addition of concentrated sulfuric acid to ethanol is exothermic.

-

Equip the flask with a reflux condenser and heat the solution to reflux for 12 hours.

-

After reflux, remove the excess ethanol by distillation under reduced pressure using a rotary evaporator.

-

Neutralize the remaining solution with a saturated aqueous solution of sodium carbonate until the pH is approximately 7.

-

Transfer the neutralized solution to a separatory funnel and extract the product with 30 mL of ethyl acetate. Repeat the extraction two more times.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the ethyl acetate under reduced pressure to yield the crude product.

-

For purification, transparent crystals of diethyl pyrazine-2,5-dicarboxylate can be obtained by slow evaporation of the ethyl acetate solution at room temperature over several days.[5]

Expected Yield: ~85-95%

Characterization Data for Diethyl Pyrazine-2,5-dicarboxylate:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₂O₄ | [5] |

| Molecular Weight | 224.22 g/mol | [5] |

| Appearance | Colorless crystals | [5] |

| Melting Point | 88-90 °C | |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 9.25 (s, 2H, pyrazine-H), 4.50 (q, 4H, -CH₂-), 1.45 (t, 6H, -CH₃) | |

| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 163.5 (C=O), 147.0 (pyrazine-C), 144.5 (pyrazine-C), 62.5 (-CH₂-), 14.0 (-CH₃) | |

| IR (KBr, cm⁻¹) | ν: ~3070 (aromatic C-H), ~2980 (aliphatic C-H), ~1730 (C=O stretch), ~1260 (C-O stretch) | [6] |

Synthesis of Coordination Complexes: Harnessing the Ligand's Potential

The synthesis of coordination polymers and MOFs using pyrazine-dicarboxylate ligands is most commonly achieved through solvothermal or hydrothermal methods. These techniques involve heating the reactants in a sealed vessel, allowing for the formation of crystalline products that are often insoluble under ambient conditions.[7][8] A key consideration is that diethyl pyrazine-2,5-dicarboxylate often undergoes in situ hydrolysis to the corresponding dicarboxylate, which then coordinates to the metal center. The reaction conditions, including temperature, solvent, and pH, can significantly influence the final structure and dimensionality of the coordination polymer.[9][10]

Rationale Behind Experimental Choices

-

Solvents: High-boiling polar solvents such as N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and dimethyl sulfoxide (DMSO) are frequently used. These solvents are effective at dissolving the reactants and can also act as templates or structure-directing agents.[8] At elevated temperatures, some of these solvents (like DMF) can slowly decompose to generate amines, which can deprotonate the carboxylic acid groups, facilitating coordination.[8]

-

Temperature: The reaction temperature is a critical parameter that influences the kinetics of crystal nucleation and growth. Higher temperatures can lead to the formation of more thermodynamically stable phases and can also promote the in situ hydrolysis of the ester ligand.[11]

-

pH: The pH of the reaction mixture plays a crucial role in the deprotonation state of the ligand and can influence the coordination mode and the overall structure of the resulting framework.[9] The addition of acids or bases can be used to fine-tune the pH and direct the synthesis towards a desired product.

Protocol 2: General Solvothermal Synthesis of a Pyrazine-2,5-dicarboxylate Coordination Polymer

This generalized protocol is based on principles reported in the literature for the synthesis of MOFs from similar dicarboxylate ligands.[7][8]

Materials:

-

Diethyl pyrazine-2,5-dicarboxylate

-

A metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, MnCl₂·4H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Teflon-lined stainless steel autoclave or a thick-walled glass vial

-

Oven

Procedure:

-

In a 20 mL glass vial, combine diethyl pyrazine-2,5-dicarboxylate (e.g., 0.1 mmol, 22.4 mg) and the chosen metal salt (e.g., 0.1 mmol) in a 1:1 molar ratio.

-

Add 10 mL of a solvent mixture, for example, DMF/ethanol/water in a specific ratio (e.g., 8:1:1 v/v/v).

-

Seal the vial tightly. If using an autoclave, place the sealed vial inside the autoclave.

-

Place the reaction vessel in an oven preheated to a specific temperature (e.g., 120 °C) for a designated period (e.g., 48 hours).

-

After the reaction is complete, allow the vessel to cool slowly to room temperature.

-

Collect the crystalline product by filtration, wash with fresh DMF and then with ethanol.

-

Dry the product under vacuum or in a desiccator.

Note: The optimal metal salt, solvent system, temperature, and reaction time will vary depending on the desired product and should be determined experimentally.

Characterization of Coordination Complexes

A combination of analytical techniques is essential to fully characterize the structure and properties of the synthesized coordination complexes.

-

Single-Crystal X-ray Diffraction (SCXRD): This is the most powerful technique for determining the precise three-dimensional structure of crystalline materials, providing information on bond lengths, bond angles, coordination geometry of the metal center, and the overall framework topology.

-

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample and to check for crystallinity. The experimental PXRD pattern is compared with the one simulated from the single-crystal X-ray data.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the coordination of the ligand to the metal center. Key vibrational bands to monitor include:

-

The C=O stretching vibration of the ester group (~1730 cm⁻¹ in the free ligand), which will shift upon coordination or upon hydrolysis to a carboxylate.

-

The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) typically appear in the regions of 1650-1550 cm⁻¹ and 1450-1360 cm⁻¹, respectively, if in situ hydrolysis has occurred.[12][13]

-

-

Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the coordination complex and the presence of coordinated or guest solvent molecules. The material is heated at a constant rate, and the weight loss is measured as a function of temperature.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn²⁺ or Cd²⁺), ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of the complex in solution. Changes in the chemical shifts of the ligand upon coordination can be observed.[4]

-

Elemental Analysis: Provides the elemental composition (C, H, N) of the complex, which can be compared with the calculated values for the proposed formula to confirm its composition.

Applications in Research and Drug Development

Coordination complexes derived from pyrazine-2,5-dicarboxylate ligands have a wide range of potential applications, stemming from their tunable structures and properties.

Catalysis

The porous nature of MOFs and the presence of accessible metal sites make them promising candidates for heterogeneous catalysis. Pyrazine-dicarboxylate-based MOFs can be designed to have Lewis acidic metal centers that can catalyze various organic reactions. For example, MOFs have been investigated for the hydrolysis of organophosphorus compounds, which are structurally related to some nerve agents, highlighting their potential in detoxification and environmental remediation.[2][14] Furthermore, the catalytic activity of such MOFs can be harnessed in the synthesis of fine chemicals and pharmaceutical intermediates.[1]

Gas Storage and Separation

The well-defined pore sizes and high surface areas of MOFs make them suitable for the storage and separation of gases. By tuning the size and functionality of the pores, it is possible to design materials that selectively adsorb certain gases over others. For instance, pyrazine-dicarboxylate MOFs have been investigated for the selective capture of CO₂ and light hydrocarbons.[15]

Luminescence and Sensing

Coordination complexes involving lanthanide metals and pyrazine-dicarboxylate ligands can exhibit interesting luminescent properties. The organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. This property can be exploited in the development of sensors, where the luminescence is quenched or enhanced in the presence of a specific analyte.

Drug Delivery

For drug development professionals, the use of MOFs as drug delivery systems is a particularly exciting area of research. The high porosity of MOFs allows for the encapsulation of large amounts of drug molecules. The release of the drug can be controlled by the degradation of the MOF structure, which can be designed to be responsive to specific stimuli, such as a change in pH.[16] Given that the microenvironment of tumor tissues is often more acidic than that of healthy tissues, pH-responsive MOFs are being actively investigated for targeted cancer therapy.[16] The biocompatibility of the metal ions and the organic ligand is a critical consideration for this application.

References

- Beobide, G., Castillo, Ó., Luque, A., Pérez-Yáñez, S., & Román, P. (2006). A transition metal complex containing pyrazine-2,5-dicarboxylato bridging ligands: A novel three-dimensional manganese(II) compound. Inorganica Chimica Acta, 359(13), 4303-4309.

- Chand, S., et al. (2015). Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture. Arabian Journal of Chemistry, 12(8), 3076-3095.

- Cojocaru, F., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Pharmaceutics, 14(7), 1363.

- Cui, Y., et al. (2012). Metal–organic frameworks as platforms for functional materials. Accounts of chemical research, 45(5), 720-730.

- Ay, B., Yıldız, E., & Zubieta, J. (2020). pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate: Investigation of thermal stability, luminescence and electrical conductivity properties. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(1), 243-258.

- Evans, O. R., & Lin, W. (2002). Crystal engineering of NLO materials based on metal− organic coordination networks. Accounts of Chemical Research, 35(7), 511-522.

- Lo, S. M. F., et al. (2000). Solvothermal Synthesis of a Stable Coordination Polymer with Copper-I-Copper-II Dimer Units: [Cu4 {1, 4-C6H4 (COO) 2} 3 (4, 4 ‘-bipy) 2] n. Journal of the American Chemical Society, 122(26), 6293-6294.

- Long, J. R., & Yaghi, O. M. (2009). The pervasive chemistry of metal-organic frameworks. Chemical Society Reviews, 38(5), 1213-1214.

- Horcajada, P., et al. (2012). Metal–organic frameworks in biomedicine. Chemical reviews, 112(2), 1232-1268.

- Pachfule, P., et al. (2011). Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies. CrystEngComm, 13(20), 6035-6044.

- Kitagawa, S., Kitaura, R., & Noro, S. I. (2004). Functional porous coordination polymers.

- Li, J. T., Chen, J. Z., & Lin, J. (2012). Diethyl pyrazine-2,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2236.

- Rowsell, J. L., & Yaghi, O. M. (2004). Metal–organic frameworks: a new class of porous materials.

- Férey, G. (2008). Hybrid porous solids: past, present, future. Chemical Society Reviews, 37(1), 191-214.

- Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework.

- Kaskel, S. (2016).

- Liu, Y., et al. (2014). Catalytic hydrolysis of organophosphorus nerve agents by metal-organic frameworks: what happens next?.

- Stock, N., & Biswas, S. (2012). Synthesis of metal-organic frameworks (MOFs): routes to various MOF topologies, morphologies, and composites. Chemical reviews, 112(2), 933-969.

- Stoica, A. I., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 27(19), 6649.

- deKrafft, K. E., et al. (2012). Macromorphological control of Zr-based metal–organic frameworks for hydrolysis of a nerve agent simulant.

- Tranchemontagne, D. J., Mendoza-Cortés, J. L., O'Keeffe, M., & Yaghi, O. M. (2009). Secondary building units, nets and bonding in the chemistry of metal–organic frameworks. Chemical Society Reviews, 38(5), 1257-1283.

- Nakamoto, K. (2009). Infrared and Raman spectra of inorganic and coordination compounds, part B: applications in coordination, organometallic, and bioinorganic chemistry. John Wiley & Sons.

- He, Y., et al. (2014). Two zinc metal-organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO 2 and light hydrocarbons. Crystal Growth & Design, 14(11), 5648-5655.

- Socrates, G. (2004). Infrared and Raman characteristic group frequencies: tables and charts. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

- Zhou, H. C., Long, J. R., & Yaghi, O. M. (2012). Introduction to metal–organic frameworks. Chemical reviews, 112(2), 673-674.

Sources

- 1. researchgate.net [researchgate.net]

- 2. preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Hydrolysis of mefenpyrdiethyl: an analytical and DFT investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. znaturforsch.com [znaturforsch.com]

- 8. Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Macromorphological Control of Zr-Based Metal–Organic Frameworks for Hydrolysis of a Nerve Agent Simulant - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Applications of Metal-Organic Frameworks as Drug Delivery Systems [mdpi.com]

Application Note: High-Purity Isolation of Diethyl Pyrazine-2,5-dicarboxylate using Flash Column Chromatography

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of diethyl pyrazine-2,5-dicarboxylate via silica gel flash column chromatography. Diethyl pyrazine-2,5-dicarboxylate is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its purity is critical for downstream applications, necessitating a robust purification methodology. This guide details the entire workflow, from the initial Thin Layer Chromatography (TLC) method development to the final isolation of the purified product. The causality behind each experimental step is explained to empower researchers to adapt and troubleshoot the protocol effectively.

Introduction and Scientific Background

Diethyl pyrazine-2,5-dicarboxylate is a heterocyclic compound characterized by a central pyrazine ring substituted with two ethyl ester groups. These functional groups impart a moderate polarity to the molecule, making it an ideal candidate for purification by normal-phase column chromatography. The synthesis of this diester, typically through Fischer esterification of 2,5-pyrazinedicarboxylic acid, can result in several process-related impurities.[1] Common contaminants include unreacted 2,5-pyrazinedicarboxylic acid, the mono-ester intermediate (ethyl 5-(carboxy)pyrazine-2-carboxylate), and residual acid catalyst.

Column chromatography offers a reliable method for separating the desired diester from these more polar, acidic impurities and any non-polar byproducts. The fundamental principle relies on the differential partitioning of components between a stationary phase (in this case, silica gel) and a mobile phase (the eluent).[2] Molecules are separated based on their polarity; more polar compounds, such as the carboxylic acid-containing impurities, will have a stronger affinity for the polar silica gel and will thus elute more slowly. The less polar desired diester will travel through the column more quickly, allowing for its effective isolation.[2]

This protocol is designed for researchers, scientists, and drug development professionals requiring a high-purity sample of diethyl pyrazine-2,5-dicarboxylate for subsequent synthetic steps or biological screening.

Materials and Equipment

Reagents and Consumables

-

Crude Diethyl pyrazine-2,5-dicarboxylate

-

Silica Gel (for flash chromatography, 230-400 mesh)

-

Ethyl Acetate (ACS grade or higher)

-

Hexanes (ACS grade or higher)

-

Dichloromethane (for sample loading, optional)

-

TLC plates (Silica gel 60 F254)

-

Potassium Permanganate (KMnO₄) stain solution

-

Glass wool or cotton

-

Sand (acid-washed)

Equipment

-

Glass chromatography column (appropriate size for scale)

-

Separatory funnel or solvent reservoir

-

Fraction collector or test tubes/flasks for manual collection

-

Rotary evaporator

-

TLC developing chamber

-

UV lamp (254 nm)

-

Heat gun

-

Standard laboratory glassware (beakers, Erlenmeyer flasks, etc.)

-

Clamps and stand for column setup

Experimental Protocol: A Step-by-Step Guide

Phase 1: Thin Layer Chromatography (TLC) for Method Development

Causality: Before committing to a large-scale column separation, TLC is an indispensable tool to determine the optimal solvent system. The goal is to find a mobile phase composition that provides good separation between the target compound and its impurities, with a target Rf value for the desired product between 0.25 and 0.4.[3] An Rf in this range typically translates well to column chromatography, ensuring the compound does not elute too quickly (poor separation) or too slowly (band broadening).

Protocol:

-

Sample Preparation: Dissolve a small amount of the crude diethyl pyrazine-2,5-dicarboxylate in a minimal volume of ethyl acetate or dichloromethane.

-

Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

-

Eluent Systems: Prepare small volumes of different ethyl acetate/hexane mixtures (e.g., 10:90, 20:80, 30:70, 40:60 v/v) in separate TLC developing chambers.

-

Development: Place the spotted TLC plates into the chambers and allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Visualization:

-

Remove the plate and immediately mark the solvent front with a pencil.

-

Visualize the spots under a UV lamp (254 nm). Pyrazine-containing compounds are often UV-active. Circle the visible spots.

-

Submerge the plate in a potassium permanganate stain solution and gently heat with a heat gun. This will visualize most organic compounds as yellow/brown spots on a purple background.[4]

-

-

Analysis: Calculate the Rf value for each spot. The optimal eluent system is the one that gives the desired product an Rf of ~0.3 and maximizes the distance to the nearest impurity spots. For diethyl pyrazine-2,5-dicarboxylate, a system of 30% Ethyl Acetate in Hexanes is a validated starting point.

Phase 2: Column Preparation and Packing

Causality: Proper column packing is critical to achieving high resolution. The "slurry packing" method described here is designed to create a homogenous, air-free stationary phase bed, which prevents channeling of the solvent and ensures uniform band migration.[2] A layer of sand at the top protects the silica surface during solvent addition.

Protocol:

-

Column Setup: Securely clamp the chromatography column in a vertical position. Ensure the stopcock is closed. Place a small plug of glass wool or cotton at the bottom of the column.[5]

-

Sand Layer: Add a small layer (~0.5 cm) of sand on top of the plug.

-

Slurry Preparation: In a separate beaker, measure the required amount of silica gel. A general rule is to use a 30:1 to 50:1 mass ratio of silica gel to crude sample for good separation. Add the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes) to the silica gel to form a free-flowing slurry. Stir gently to release any trapped air bubbles.

-

Packing the Column: Pour the silica slurry into the column using a funnel. Open the stopcock to allow solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to encourage even settling of the silica bed.[2]

-

Equilibration: Once all the silica has settled, add a protective layer of sand (~1 cm) to the top. Wash the column with 2-3 column volumes of the starting eluent (e.g., 10% ethyl acetate in hexanes) to ensure the bed is stable and fully equilibrated. Crucially, never let the solvent level drop below the top of the sand layer , as this will cause the silica bed to crack and ruin the separation.

Phase 3: Sample Loading and Elution

Causality: The sample should be loaded onto the column in a highly concentrated band using a minimal amount of solvent. This prevents premature diffusion and ensures the separation begins from a sharp, well-defined starting point. A gradient elution, starting with a low polarity solvent and gradually increasing it, is often employed. Less polar impurities are washed out first, followed by the target compound, while highly polar impurities remain strongly adsorbed at the top of the column.

Protocol:

-

Sample Preparation: Dissolve the crude diethyl pyrazine-2,5-dicarboxylate in the minimum possible volume of the mobile phase or a slightly more polar solvent like dichloromethane. If the crude product has low solubility, it can be adsorbed onto a small amount of silica gel (dry loading).

-

Loading: Drain the column eluent until it is level with the top of the sand. Carefully pipette the dissolved sample solution evenly onto the sand surface. Open the stopcock and allow the sample to absorb completely into the silica bed. Wash with two small portions of the eluent, allowing each wash to absorb fully.

-

Elution: Carefully fill the top of the column with the starting eluent (e.g., 10% ethyl acetate in hexanes). Begin collecting fractions.[3]

-

Gradient Elution: Systematically increase the polarity of the eluent. A suggested gradient is as follows:

-

2 column volumes of 10% EtOAc/Hexanes

-

5 column volumes of 20% EtOAc/Hexanes

-

10+ column volumes of 30% EtOAc/Hexanes (the Rf-determining eluent)

-

-

Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL depending on column size).

Phase 4: Fraction Analysis and Product Isolation

Protocol:

-

TLC Analysis: Analyze the collected fractions by TLC. Spot multiple fractions onto a single TLC plate alongside a spot of the original crude material to track the elution of the product.

-

Pooling Fractions: Identify and combine the fractions that contain only the pure desired product.

-

Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified diethyl pyrazine-2,5-dicarboxylate as a solid or oil.[3]

-

Final Analysis: Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS, melting point).

Workflow Visualization and Data Summary

The entire purification process can be visualized as a logical workflow:

Caption: Workflow for the purification of diethyl pyrazine-2,5-dicarboxylate.

Table 1: Summary of Recommended Chromatographic Conditions

| Parameter | Recommended Value/Condition | Rationale |

| Stationary Phase | Silica Gel, 230-400 mesh | Industry standard for moderately polar compounds; high surface area provides excellent separation capacity. |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes | Allows for elution of non-polar impurities first, followed by the target compound, improving resolution. |

| Optimal TLC Rf | ~0.3 in 30% Ethyl Acetate / 70% Hexanes | Indicates good mobility and separation on a silica column with the same eluent system.[3] |

| Sample Loading | Concentrated solution (wet loading) or adsorbed on silica (dry loading) | Ensures a narrow starting band for maximal separation efficiency. |

| Silica:Sample Ratio | 30:1 to 50:1 (by mass) | Provides sufficient stationary phase to effectively separate components in the crude mixture. |

| Detection Method | UV (254 nm) and Potassium Permanganate (KMnO₄) stain | Diethyl pyrazine-2,5-dicarboxylate is UV active; KMnO₄ is a general stain for organic compounds.[4] |

Troubleshooting and Expert Insights

-

Problem: Product does not elute.

-

Cause: The eluent is not polar enough.

-

Solution: Gradually increase the percentage of ethyl acetate in the mobile phase. A small amount of methanol (0.5-1%) can be added to the eluent in stubborn cases, but be aware this can sometimes dissolve fine silica particles.

-

-

Problem: Poor separation (overlapping bands).

-

Cause 1: The column was overloaded.

-

Solution 1: Repeat the chromatography with a smaller amount of crude material or increase the amount of silica gel.

-

Cause 2: The initial sample band was too diffuse.

-

Solution 2: Ensure the sample is loaded in the absolute minimum volume of solvent.

-

Cause 3: The eluent is too polar, causing all components to move too quickly.

-

Solution 3: Start with a less polar solvent mixture (e.g., decrease the initial percentage of ethyl acetate).

-

-

Problem: Cracks appear in the silica bed during the run.

-

Cause: The solvent level dropped below the top of the stationary phase.

-

Solution: This is generally non-recoverable. The column must be re-packed. Always ensure a sufficient head of solvent is maintained above the silica bed.

-

Conclusion